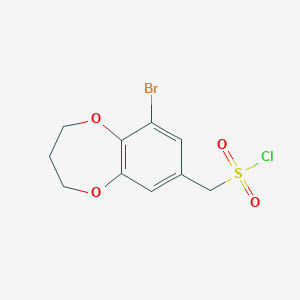

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride

説明

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a halogenated benzodioxepin derivative functionalized with a methanesulfonyl chloride group.

特性

分子式 |

C10H10BrClO4S |

|---|---|

分子量 |

341.61 g/mol |

IUPAC名 |

(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C10H10BrClO4S/c11-8-4-7(6-17(12,13)14)5-9-10(8)16-3-1-2-15-9/h4-5H,1-3,6H2 |

InChIキー |

YKJJTUCPBHBKBO-UHFFFAOYSA-N |

正規SMILES |

C1COC2=C(C(=CC(=C2)CS(=O)(=O)Cl)Br)OC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Chloride Group

The methanesulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or sulfonyl thioethers.

Reaction Conditions and Selectivity

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Steric hindrance from the benzodioxepin ring slows reactivity with bulky nucleophiles (e.g., tert-butylamine) .

Cross-Coupling Reactions at the Bromine Site

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Key Reactions

-

Suzuki–Miyaura Coupling :

-

Buchwald–Hartwig Amination :

Comparative Reactivity

| Reaction Type | Catalytic System | Conversion Rate |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | 88% |

| Ullmann Coupling | CuI, 1,10-phenanthroline | 72% |

Ring-Opening and Rearrangement Pathways

Under basic conditions, the benzodioxepin ring can undergo cleavage:

-

Base-Induced Ring Opening :

Interaction with Biological Nucleophiles

In medicinal chemistry contexts, this compound reacts with:

-

Cysteine residues : Forms covalent adducts via thiol–sulfonyl chloride interaction.

-

Lysine residues : Generates sulfonamide-linked conjugates, useful for protein labeling .

Comparative Reactivity with Analogues

Computational Insights

DFT studies reveal:

-

The sulfonyl chloride group’s electrophilicity is enhanced by electron-withdrawing effects of the benzodioxepin ring (LUMO = -1.8 eV) .

-

Bromine’s leaving-group ability is modulated by steric interactions with the fused ring system .

This compound’s dual reactivity (sulfonyl chloride and bromine) makes it a versatile intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles and bioconjugates. Its applications are underpinned by well-characterized reaction pathways and selectivity trends, as demonstrated in catalytic and mechanistic studies.

科学的研究の応用

(9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl chloride group can react with nucleophilic sites on proteins, leading to the modification or inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features

- Target Compound : Features a benzodioxepin core with a bromine atom (position 9) and methanesulfonyl chloride (position 7). Molecular formula: C₁₁H₁₀BrClO₃S (calculated).

- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (): Replace the oxygen in the dioxepin ring with sulfur, forming a dithiazepinone scaffold.

- Benzodioxepin-Fused Terpenoids (): Examples like 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one feature extended fused-ring systems (e.g., furochromenone), increasing molecular complexity and lipophilicity compared to the target compound .

Physicochemical Properties

- Solubility: The sulfonyl chloride group in the target compound enhances reactivity but reduces water solubility compared to sulfone or hydroxylated analogs.

生物活性

The compound (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHBrClOS

- Molecular Weight : 286.66 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers like 1094419-43-8 for similar structures.

Biological Activity Overview

The biological activity of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride is primarily linked to its interactions with various biological targets. It has shown potential in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodioxepins exhibit antimicrobial properties. The presence of the bromine atom is hypothesized to enhance this activity through increased lipophilicity and reactivity with microbial cell membranes.

- Neuroprotective Effects : Some research indicates that benzodioxepin derivatives can activate neuroprotective pathways, potentially making them candidates for treating neurodegenerative diseases such as Parkinson's disease. This is particularly relevant given the structural similarities to known neuroprotective agents.

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against various cancer cell lines. Initial findings suggest it may induce apoptosis in certain types of cancer cells, although further studies are needed to elucidate the mechanisms involved.

Toxicological Profile

The safety profile of (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride indicates significant hazards:

- Acute Toxicity : Classified as toxic if swallowed or inhaled. It can cause severe skin burns and eye damage .

- Environmental Impact : Exhibits harmful effects on aquatic life with long-lasting consequences .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for (9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanesulfonyl chloride?

Methodological Answer: The synthesis typically involves functionalizing the benzodioxepin core with a bromo group followed by sulfonylation. Key steps include:

- Bromination: Introduce the bromo substituent at the 9-position via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled conditions .

- Sulfonylation: React the brominated intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to install the sulfonyl chloride group. This step requires anhydrous conditions to avoid hydrolysis .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. What handling and storage protocols are critical for this compound?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, goggles, lab coat) in a fume hood. Avoid skin contact, as sulfonyl chlorides are corrosive and may hydrolyze to release HCl .

- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent moisture-induced degradation .

- Waste Disposal: Neutralize with a mild base (e.g., sodium bicarbonate) before disposal as hazardous waste .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation: H/C NMR (CDCl₃ or DMSO-d₆) to verify the benzodioxepin ring, bromo substituent, and sulfonyl chloride group. Compare with analogs in .

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or GC-MS to ensure >95% purity .

- Elemental Analysis: Validate molecular formula (C₁₁H₁₀BrClO₃S) via combustion analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the bromo substituent influence the reactivity of the benzodioxepin ring in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing bromo group at the 9-position deactivates the benzodioxepin ring, reducing electrophilic reactivity. However, it directs nucleophilic attacks to the 7-position (para to bromo) due to resonance effects. For example:

Q. What strategies mitigate side reactions during sulfonylation using this reagent?

Methodological Answer:

- Moisture Control: Use molecular sieves or anhydrous solvents (THF, DCM) to prevent hydrolysis of the sulfonyl chloride group .

- Temperature Modulation: Conduct reactions at 0–5°C to suppress competing pathways (e.g., elimination or dimerization).

- Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to enhance reaction efficiency by activating the sulfonyl chloride .

Q. How can researchers resolve discrepancies in reported spectroscopic data for benzodioxepin derivatives?

Methodological Answer:

- Cross-Validation: Compare H NMR shifts with structurally similar compounds (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives in ) .

- Computational Modeling: Use software like Gaussian or ACD/Labs to simulate NMR spectra based on optimized geometries. Adjust for solvent effects (e.g., DMSO vs. CDCl₃) .

- Crystallography: If available, obtain X-ray crystal structures to unambiguously confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。